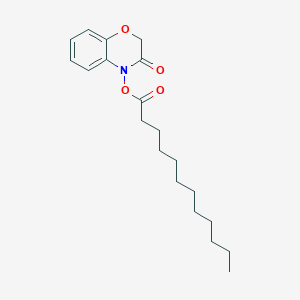
4-(Dodecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dodecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a benzoxazinone core structure with a dodecanoyloxy substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:
-
Formation of the Benzoxazinone Core: : The benzoxazinone core can be synthesized through a cyclization reaction of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with carbonyl compounds under acidic or basic conditions to form the benzoxazinone ring.
-
Introduction of the Dodecanoyloxy Group: : The dodecanoyloxy group can be introduced through an esterification reaction. This involves the reaction of the benzoxazinone core with dodecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Dodecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazinone derivatives.
Substitution: The dodecanoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroxylated benzoxazinone derivatives.
Reduction: Reduced benzoxazinone derivatives.
Substitution: Substituted benzoxazinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Dodecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes, leading to altered cellular functions.
Receptor Binding: It may bind to specific receptors on the cell surface, triggering signaling pathways that result in biological effects.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
4-(Dodecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one can be compared with other similar compounds, such as:
4H-Chromenes: These compounds have a similar core structure but differ in the substituents attached to the ring. They are known for their diverse biological activities and are used in various applications.
Benzothiadiazoles: These compounds have a similar benzoxazinone core but contain sulfur atoms. They are used as fluorescent probes and in materials science.
Uniqueness
List of Similar Compounds
- 4H-Chromenes
- Benzothiadiazoles
- 4-Oxo-4H-1-benzopyran-3-carboxaldehydes
Properties
CAS No. |
918639-55-1 |
|---|---|
Molecular Formula |
C20H29NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(3-oxo-1,4-benzoxazin-4-yl) dodecanoate |
InChI |
InChI=1S/C20H29NO4/c1-2-3-4-5-6-7-8-9-10-15-20(23)25-21-17-13-11-12-14-18(17)24-16-19(21)22/h11-14H,2-10,15-16H2,1H3 |
InChI Key |
FFCHFZKUBYJPST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)ON1C(=O)COC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


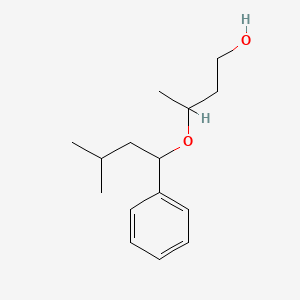


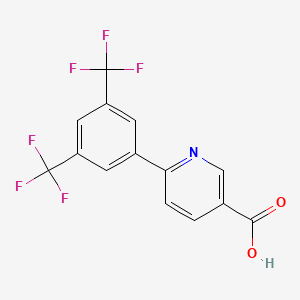
![1-[1-(2-ethylphenyl)ethenyl]Pyrrolidine](/img/structure/B12604177.png)
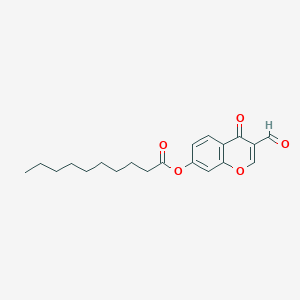
![4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid](/img/structure/B12604197.png)
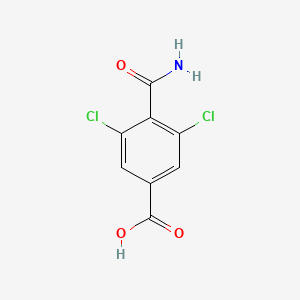
![(4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one](/img/structure/B12604205.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
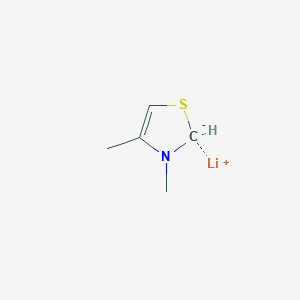
![3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12604226.png)
![3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B12604238.png)
